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Abstract
Methyltriphenylphosphonium chloride is a quaternary phosphonium salt widely utilized in

organic synthesis, most notably as a precursor to phosphonium ylides for the Wittig reaction.

This essential olefination reaction is a cornerstone in the synthesis of complex organic

molecules, including various pharmaceutical intermediates. This technical guide provides a

comprehensive overview of the molecular structure, physicochemical properties, and

spectroscopic data of methyltriphenylphosphonium chloride. Detailed experimental

protocols for its synthesis and a key application in the Wittig reaction are presented, alongside

a visualization of the reaction mechanism.

Molecular Structure and Properties
Methyltriphenylphosphonium chloride consists of a central phosphorus atom bonded to

three phenyl groups and one methyl group, forming a tetrahedral phosphonium cation. This

cation is ionically bonded to a chloride anion.

Table 1: Physicochemical Properties of Methyltriphenylphosphonium Chloride
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Property Value Reference

CAS Number 1031-15-8

Molecular Formula C₁₉H₁₈ClP

Molecular Weight 312.77 g/mol

Appearance
White to off-white crystalline

powder

Melting Point 232-234 °C

Solubility

Soluble in water, ethanol, and

methanol. Insoluble in non-

polar organic solvents like

diethyl ether and hexane.

Spectroscopic and Crystallographic Data
The structural integrity of methyltriphenylphosphonium chloride is confirmed through

various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of

methyltriphenylphosphonium chloride in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
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¹H NMR Predicted δ (ppm) Multiplicity Assignment

Phenyl-H 7.6 - 7.9 Multiplet 15H

Methyl-H ~3.5
Doublet (²JP-H ≈ 13

Hz)
3H

¹³C NMR Predicted δ (ppm) Assignment

Phenyl C (ipso)
~118 (d, ¹JP-C ≈ 85-

90 Hz)
3C

Phenyl C (ortho, meta,

para)
128 - 135 15C

Methyl C
~10 (d, ¹JP-C ≈ 55-60

Hz)
1C

Note: The predicted chemical shifts are based on data from structurally similar phosphonium

salts. The coupling constants (J) are approximate values.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (methyl)

~1585, 1485, 1435 Strong Phenyl C=C skeletal vibrations

~1110 Strong P-C (phenyl) stretch

~995 Medium P-C (methyl) stretch

~720, 690 Strong
C-H out-of-plane bending

(monosubstituted benzene)
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X-ray Crystallography
Single-crystal X-ray diffraction provides precise information on the three-dimensional

arrangement of atoms in the solid state. While a specific CIF file for

methyltriphenylphosphonium chloride is not readily available, data from the closely related

benzyltriphenylphosphonium chloride reveals a tetrahedral geometry around the phosphorus

atom with C-P-C bond angles close to the ideal 109.5°. The P-C bond lengths are typically in

the range of 1.79-1.81 Å. The crystal packing is influenced by electrostatic interactions between

the phosphonium cations and chloride anions, as well as weaker C-H···Cl hydrogen bonds.

Experimental Protocols
Synthesis of Methyltriphenylphosphonium Chloride
This protocol describes the synthesis of methyltriphenylphosphonium chloride from

triphenylphosphine and methyl iodide, followed by anion exchange.

Materials:

Triphenylphosphine (P(C₆H₅)₃)

Methyl iodide (CH₃I)

Toluene

Dowex® 1x8 chloride form ion-exchange resin

Methanol

Diethyl ether

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

triphenylphosphine in toluene.

Slowly add a stoichiometric amount of methyl iodide to the solution.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate of

methyltriphenylphosphonium iodide will form.

Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

To perform the anion exchange, dissolve the methyltriphenylphosphonium iodide in a

minimal amount of methanol.

Pass the solution through a column packed with Dowex® 1x8 chloride form ion-exchange

resin, eluting with methanol.

Collect the eluent and remove the methanol under reduced pressure using a rotary

evaporator.

The resulting white solid is methyltriphenylphosphonium chloride. Recrystallize from a

mixture of ethanol and diethyl ether to obtain pure crystals.

Dry the purified product in a vacuum oven.

Wittig Reaction: Synthesis of an Alkene
This protocol outlines the general procedure for an olefination reaction using

methyltriphenylphosphonium chloride.

Materials:

Methyltriphenylphosphonium chloride

A strong base (e.g., n-butyllithium in THF, sodium hydride in DMSO)

An aldehyde or ketone

Anhydrous solvent (e.g., THF, DMSO)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), suspend methyltriphenylphosphonium chloride in the anhydrous solvent.

Cool the suspension to 0 °C in an ice bath.

Slowly add one equivalent of the strong base. The solution will typically turn a deep red or

orange color, indicating the formation of the phosphorus ylide.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional 30 minutes.

Cool the ylide solution back to 0 °C and slowly add a solution of the aldehyde or ketone in

the same anhydrous solvent.

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring

the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

Remove the solvent under reduced pressure to yield the crude alkene product.

Purify the product by column chromatography on silica gel.

Reaction Mechanism and Visualization
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes. The

mechanism involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of

an aldehyde or ketone.
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Caption: The Wittig reaction mechanism.

Conclusion
Methyltriphenylphosphonium chloride is a versatile and indispensable reagent in modern

organic synthesis. Its well-defined molecular structure and predictable reactivity make it a

reliable choice for the construction of carbon-carbon double bonds via the Wittig reaction. The

detailed protocols and structural data provided in this guide serve as a valuable resource for

researchers engaged in synthetic chemistry and drug development, facilitating the efficient and

reproducible synthesis of complex molecular targets.

To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure
of Methyltriphenylphosphonium Chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089626#molecular-structure-of-
methyltriphenylphosphonium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b089626?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

